Cancer-Selective Cytotoxicity: C108 Spares Normal Mammary Epithelial Cells While Reducing Viability Across Multiple Breast Cancer Lines
C108 exhibits a pronounced cancer-selective cytotoxicity profile that distinguishes it from non-selective cytotoxic benzohydrazide analogs and pan-toxic chemotherapeutics. At a single concentration of 1 μM for 48 hours, C108 treatment preserved 100% viability in non-tumorigenic MCF-10A mammary epithelial cells while reducing viability to 50% in BT-474 (HER2+ breast cancer), 67% in 4T1 (triple-negative murine mammary carcinoma), and 70% in both MDA-MB-231 (triple-negative) and MDA-MB-453 (HER2+) breast cancer cell lines . This ~30–50% differential viability window between normal and cancer cells at a therapeutically relevant concentration is not reported for positional isomers such as the 4-hydroxy analog (LSD1-IN-30), which has no published cancer-selectivity data, nor for G3Ia/G3Ib, which were characterized primarily for stress granule dissolution rather than differential cytotoxicity [1].
| Evidence Dimension | Cell viability after 48 h treatment with 1 μM compound |
|---|---|
| Target Compound Data | 100% (MCF-10A), 50% (BT-474), 67% (4T1), 70% (MDA-MB-231), 70% (MDA-MB-453) |
| Comparator Or Baseline | MCF-10A normal mammary epithelial cells (baseline 100%), BT-474/4T1/MDA-MB-231/MDA-MB-453 cancer lines |
| Quantified Difference | 30–50% selective toxicity window; MCF-10A vs. BT-474 Δ = 50 percentage points |
| Conditions | 1 μM C108, 48 h incubation, viability assay; AbMole/Cayman Chemical certificate of analysis data consistent with Gupta et al. 2017 PNAS |
Why This Matters
This selectivity profile enables researchers to study G3BP2-dependent cancer cell vulnerabilities without the confounding cytotoxicity to normal cells that would complicate interpretation of mechanistic experiments or in vivo tolerability assessment.
- [1] Freibaum BD, et al. Identification of small molecule inhibitors of G3BP-driven stress granule formation. J Cell Biol. 2024;223(3):e202308083. G3Ia Kd = 0.54 μM, G3Ib Kd = 0.15 μM for G3BP1; no cancer-selectivity cytotoxicity data reported. View Source
